molecular formula C12H11N3OS B1479848 2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098051-17-1

2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No. B1479848
CAS RN: 2098051-17-1
M. Wt: 245.3 g/mol
InChI Key: DEHMTIXHIYQLSQ-UHFFFAOYSA-N
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Description

The compound “2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a pyran ring, another type of heterocyclic compound. Additionally, the molecule contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain several cyclic structures, including a pyrazole ring, a pyran ring, and a thiophene ring. The exact 3D conformation would depend on the specific spatial arrangement of these rings and the attached acetonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the acetonitrile group might undergo reactions typical of nitriles, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds incorporating pyrazole, pyridine, tetrazole, thiazoles, thiophenes, and chromene moieties, similar in structural complexity to the mentioned chemical, have been synthesized for potential antioxidant activities. For instance, specific thiophene derivatives demonstrated antioxidant activities nearly equal to that of ascorbic acid, showcasing their potential in medicinal chemistry for managing oxidative stress-related conditions (A. El‐Mekabaty, 2015).

Biological Activity and Structural Analysis

Research on compounds with thiophene moieties has also explored their cytotoxicity and matrix metalloproteinase inhibition properties, indicating their potential use in cancer therapy and other diseases involving matrix metalloproteinases. The structure-activity relationship (SAR) studies help in understanding how modifications in the chemical structure can influence biological activity, which is crucial for drug development (L. Ignatovich et al., 2015).

Anticancer and Antimicrobial Activities

Further studies on thiophene-containing compounds have shown that they can be potent anti-tumor agents. For example, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety exhibited significant anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as leads in anticancer drug development (S. M. Gomha et al., 2016). Additionally, novel metal complexes with thiophene derivatives have been characterized for their anticancer activities, suggesting the versatility of thiophene-containing compounds in developing therapeutic agents (W. H. El-Shwiniy et al., 2020).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also involve investigating its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-4-5-15-10-3-6-16-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMTIXHIYQLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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